EHT1864 - 754240-09-0

EHT1864

Catalog Number: EVT-267288
CAS Number: 754240-09-0
Molecular Formula: C25H29Cl2F3N2O4S
Molecular Weight: 581.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride, also known as EHT1864, is a synthetic small molecule primarily recognized for its role in inhibiting the activity of Rac GTPases. [] Rac GTPases belong to the Rho family of small GTPases, a family of proteins that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate various cellular processes. [] These processes include cell growth, survival, and migration, making Rac GTPases potential targets for therapeutic intervention in cancer and other diseases. [, ] EHT1864 is a valuable tool in scientific research for investigating the role of Rac GTPases in various biological processes and exploring the potential of Rac inhibition as a therapeutic strategy. [, , , , , ]

NSC23766

Compound Description: NSC23766 is a small molecule inhibitor that targets Rac-specific guanine nucleotide exchange factors (GEFs). [] It inhibits Rac1-dependent platelet-derived growth factor-induced lamellipodia formation. [] NSC23766 has also been shown to reduce proliferation activity and increase apoptosis in human bladder smooth muscle cells (hBSMCs). []

Relevance: NSC23766 is frequently studied alongside EHT1864 due to their shared ability to inhibit Rac1, albeit through different mechanisms. While EHT1864 directly binds to Rac1 and prevents GDP/GTP exchange, [] NSC23766 targets the upstream GEFs responsible for activating Rac1. [] This makes NSC23766 a valuable tool for dissecting the Rac1 signaling pathway and comparing the effects of directly and indirectly inhibiting Rac1 activity.

Simvastatin

Compound Description: Simvastatin is a member of the statin drug class, primarily known for their cholesterol-lowering properties by inhibiting HMG-CoA reductase in the mevalonate pathway. [] Simvastatin inhibits protein prenylation. []

Relevance: Simvastatin, along with L-788,123, provided evidence for the involvement of protein prenylation in hyperglycemia-induced p65 phosphorylation. The study found that these inhibitors, which act upstream of Rac1, significantly reduced the phosphorylation. EHT1864, a direct Rac1 inhibitor, also demonstrated a similar inhibitory effect on p65 phosphorylation. [] This suggests a potential link between the mevalonate pathway, Rac1 activity, and hyperglycemia-induced cellular responses.

L-788,123

Compound Description: L-788,123 is a dual inhibitor of farnesyltransferase and geranylgeranyltransferase I, two enzymes involved in protein prenylation within the mevalonate pathway. [] This compound can impact various cellular processes by disrupting the function of prenylated proteins.

Relevance: L-788,123 was used alongside Simvastatin to investigate the role of protein prenylation in hyperglycemia-induced p65 phosphorylation. Like Simvastatin, L-788,123 effectively attenuated the phosphorylation. This finding aligns with the observation that EHT1864, a Rac1 inhibitor, also suppressed the phosphorylation, suggesting Rac1 activity might be influenced by the mevalonate pathway and could be involved in hyperglycemia-induced effects. []

Ehop-016

Compound Description: Ehop-016 is a small molecule inhibitor specifically targeting the Vav2-Rac1 signaling pathway. [] By inhibiting Vav2, a guanine nucleotide exchange factor for Rac1, Ehop-016 can block the activation of Rac1 and downstream signaling events.

Relevance: Ehop-016's minimal impact on hyperglycemia-induced p65 phosphorylation contrasted with the significant inhibitory effect observed with EHT1864, a direct Rac1 inhibitor. [] This suggests that while Vav2-mediated Rac1 activation might not be critical in this specific context, alternative pathways, potentially directly targeted by EHT1864, are likely involved in hyperglycemia-induced p65 phosphorylation.

Stattic

Compound Description: Stattic is a small molecule inhibitor that specifically targets STAT3, blocking its phosphorylation, dimerization, and subsequent DNA binding. [] This inhibition disrupts STAT3-mediated gene regulation and downstream signaling, impacting various cellular processes like cell growth, survival, and differentiation.

Relevance: Stattic's effect on breast cancer invasion was similar to that of EHT1864, suggesting that STAT3 acts downstream of Rac in this context. The study observed that inhibiting Rac activity with EHT1864 led to a decrease in STAT3 activity. [] This indicates that Rac activation might be an upstream event that ultimately influences STAT3 activity and potentially contributes to breast cancer invasion.

Fasudil

Compound Description: Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK), a downstream effector of RhoA GTPase. [] By inhibiting ROCK, Fasudil can influence various cellular processes regulated by RhoA signaling, such as smooth muscle contraction, cell migration, and cytoskeletal organization.

Relevance: Fasudil was investigated in the context of meningioma treatment alongside EHT1864, a Rac1 inhibitor. Both compounds demonstrated the ability to reduce meningioma cell proliferation, suggesting that both RhoA and Rac1 signaling pathways might be involved in meningioma development and represent potential therapeutic targets. []

Diphenyleneiodonium (DPI)

Relevance: DPI was employed alongside EHT1864 to investigate the role of Rac1 and ROS in LPS-induced kidney injury. The study demonstrated that both DPI and EHT1864 mitigated the LPS-induced increase in pro-inflammatory cytokines, suggesting that both Rac1 and NOX-derived ROS contribute to the inflammatory response in this model. [] This highlights the interconnected nature of Rac1 signaling and ROS production in mediating inflammatory responses and underscores the potential of targeting both pathways for therapeutic intervention.

BAY 11-7082

Relevance: BAY 11-7082 was used in conjunction with EHT1864 to elucidate the signaling pathway involved in LPS-induced cytokine production. The study revealed that, similar to EHT1864, BAY 11-7082 effectively inhibited LPS-induced cytokine induction. This suggests that Rac1, potentially directly inhibited by EHT1864, and NF-κB are part of the same signaling cascade activated by LPS, leading to cytokine production. [] This finding highlights the importance of both Rac1 and NF-κB as potential therapeutic targets for inflammatory diseases.

Y-27632

Relevance: Y-27632, along with GSK429286A (another ROCK inhibitor), showed significant inhibition of YT-INDY cell proliferation. This finding, combined with the observation that Rac1 inhibitors like EHT1864 also suppressed YT-INDY cell growth, suggests that both RhoA and Rac1 signaling pathways might be upregulated in aggressive natural killer cell leukemia and could be potential therapeutic targets for this type of cancer. []

Blebbistatin

Relevance: Blebbistatin was used in conjunction with EHT1864 and NSC23766 to investigate the interplay between myosin II activity and Rac signaling at E-cadherin junctions. The study examined the localization of p190B RhoGAP, a regulator of RhoA activity, and found that both EHT1864 and NSC23766, which inhibit Rac activity, influenced p190B RhoGAP localization in a manner that could be modulated by blebbistatin. [] This suggests a complex interplay between myosin II-mediated contractility and Rac signaling in regulating the localization and potentially the activity of p190B RhoGAP at E-cadherin junctions, highlighting the interconnected nature of these signaling pathways in maintaining cell-cell adhesion.

6-thio-GTP

Relevance: 6-thio-GTP, alongside other compounds like NSC23766, EHT1864, "arabinose-derived compound 2", and the Secin series, is mentioned as an example of a small molecule inhibitor that targets GTPases. While the specific effects of 6-thio-GTP on EHT1864's target, Rac1, were not discussed in the provided context, it highlights the broader interest in developing inhibitors for small GTPases and their potential as tools for studying and manipulating GTPase function. []

Secin series

Relevance: The Secin series, along with other inhibitors like NSC23766, EHT1864, and "arabinose-derived compound 2", underscores the importance of developing compounds that specifically target small GTPases or their regulators. While the provided context does not delve into the specific effects of the Secin series on Rac1, the target of EHT1864, it highlights the broader effort in identifying compounds that modulate small GTPase signaling pathways. []

"Arabinose-derived compound 2"

Relevance: Similar to other inhibitors like NSC23766 and EHT1864, the mention of "arabinose-derived compound 2" highlights the continuous effort in discovering and developing small molecule inhibitors that can target small GTPases. While the provided information about this compound is limited, it underscores the potential of various chemical scaffolds, even those derived from natural sources like arabinose, in yielding inhibitors for small GTPases and modulating their activity. []

Mac0182344, ML141, ITX3, NAV_2729, Br-GTP, Rhosin_HCl, Mac0182099, CCG_50014, CID_1067700, Mac0174809, Berberine, Nexinhib20

Compound Description: These compounds (Mac0182344, ML141, ITX3, NAV_2729, Br-GTP, Rhosin_HCl, Mac0182099, CCG_50014, CID_1067700, Mac0174809, Berberine, Nexinhib20) are identified as potential GTPase and ATPase inhibitors. They were found to interact with FtsY, a signal recognition particle (SRP) receptor, in Mycobacterium. Among these, ML141 and NAV2729 successfully decreased both the enzymatic activity of FtsY and the growth of Mycobacterium. []

Relevance: These compounds offer insights into potential avenues for inhibiting bacterial growth by targeting the SRP pathway. While EHT1864 primarily targets Rac1 in eukaryotic cells, the identification of inhibitors for FtsY, a GTPase involved in bacterial protein trafficking, underscores the broader significance of GTPase inhibition as a strategy for therapeutic intervention in various systems, including bacterial infections. Further investigation into these compounds' specificity and effectiveness could lead to the development of novel antibacterial agents. []

Source and Classification

EHT 1864 was developed as part of ongoing research into small molecule inhibitors that can selectively target Rho family GTPases, which are implicated in various cellular functions including proliferation, migration, and survival of cancer cells. The compound is characterized by its high binding affinity to Rac1, Rac2, and Rac3, with dissociation constants (Kd) of approximately 40 nM for Rac1, 50 nM for Rac1b, 60 nM for Rac2, and 250 nM for Rac3 .

Synthesis Analysis

The synthesis of EHT 1864 involves several chemical reactions, typically starting from commercially available precursors. While specific synthetic routes may vary, the general approach includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of aminoquinoline derivatives through condensation reactions.
  2. Cyclization: Subsequent cyclization steps lead to the formation of the core structure that exhibits inhibitory activity against Rac GTPases.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The synthesis parameters often include temperature control, reaction time (typically several hours), and the use of solvents that enhance solubility and yield.

Molecular Structure Analysis

EHT 1864 has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with Rac proteins. The molecular formula is C18H19N3OC_{18}H_{19}N_3O, and its structure features:

  • Aminoquinoline Core: This core is crucial for binding to the target proteins.
  • Functional Groups: Various functional groups enhance solubility and bioactivity.

Crystallographic studies have provided insights into the binding conformation of EHT 1864 with Rac1, revealing how it stabilizes the inactive form of the protein by inducing guanine nucleotide displacement .

Chemical Reactions Analysis

EHT 1864 participates in several chemical reactions primarily involving its interaction with GTPases:

  • Inhibition Mechanism: It binds to Rac1 and displaces guanine nucleotides, effectively locking the protein in an inactive state. This prevents downstream signaling pathways that lead to cellular transformation.
  • Cellular Effects: In vitro studies have shown that EHT 1864 can inhibit lamellipodia formation in mouse fibroblasts by up to 80% when stimulated by platelet-derived growth factor (PDGF) .

These reactions highlight the compound's role in modulating key signaling pathways involved in cancer cell behavior.

Mechanism of Action

The mechanism of action of EHT 1864 primarily involves:

  1. Selective Inhibition of Rac1: By binding to Rac1, EHT 1864 prevents the exchange of GDP for GTP, which is essential for activating Rac1.
  2. Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream effectors such as p21-activated kinases (PAKs), which are critical for cytoskeletal dynamics and cell motility.
  3. Impact on Cellular Transformation: The compound has been shown to suppress cellular transformation induced by oncogenic signals, thereby reducing tumorigenic potential .

Experimental data suggest that EHT 1864 effectively alters cellular morphology and motility in various cancer cell lines.

Physical and Chemical Properties Analysis

EHT 1864 exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous solutions; higher concentrations can be achieved by warming or sonication.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity .
  • Molecular Weight: Approximately 295.36 g/mol.

These properties are crucial for its application in biological assays and therapeutic settings.

Applications

EHT 1864 has a range of scientific applications:

  • Cancer Research: Its primary application lies in studying the role of Rac GTPases in cancer biology, particularly in understanding mechanisms of invasion and metastasis.
  • Diabetes Research: Studies have shown that EHT 1864 can inhibit glucose-stimulated insulin secretion in pancreatic beta-cells, suggesting potential applications in metabolic research .
  • Pharmacological Studies: It serves as a tool compound for investigating Rho family signaling pathways and their implications in various diseases.
Molecular Mechanisms of Rac Family GTPase Inhibition

Structural Basis of Rac1-EHT 1864 Interaction

EHT 1864 (5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride) exerts its inhibitory effects through direct, high-affinity binding to the Rac GTPase domain. Structural analyses reveal that EHT 1864 interacts with key residues within the switch I (residues 30-40) and switch II (residues 60-76) regions of Rac1, which are critical conformational domains governing nucleotide binding and effector interactions [2] [7]. This binding induces a structural rearrangement that stabilizes Rac1 in an open, nucleotide-free conformation. The binding pocket accommodates the trifluoromethylquinoline moiety of EHT 1864 through hydrophobic interactions, while the morpholinomethyl group forms polar contacts near the nucleotide-binding site, effectively occluding guanine nucleotide access and preventing the transition to the active GTP-bound state [3]. This direct binding mechanism distinguishes EHT 1864 from inhibitors targeting upstream regulators.

Table 1: Binding Affinity of EHT 1864 for Rac Isoforms

Rac IsoformKd (nM)Biological Significance
Rac140Ubiquitous; key role in oncogenesis, cell motility
Rac1b50Constitutively active splice variant; elevated in breast/colon cancer
Rac260Hematopoietic-specific; role in immune cell function
Rac3230-250Neural-enriched; implicated in glioblastoma invasion
Cdc42>10,000Structurally related GTPase; not significantly inhibited
RhoA>10,000Distinct Rho GTPase family member; not inhibited

Guanine Nucleotide Displacement and Inactivation Dynamics

The defining mechanistic feature of EHT 1864 is its induction of guanine nucleotide displacement from Rac GTPases. Biochemical assays using fluorescent N-methylanthraniloyl (mant)-labeled GDP/GTP analogs demonstrate that EHT 1864 binding promotes rapid release of bound nucleotides from Rac1, resulting in an inert, apo-state complex [2] [3] [9]. This nucleotide displacement occurs with significantly higher efficiency than basal nucleotide dissociation:

  • Accelerated GDP/GTP Release: EHT 1864 increases the nucleotide dissociation rate constant (k~off~) by >100-fold compared to unliganded Rac1.
  • Inhibition of Nucleotide Re-binding: The EHT 1864-Rac complex exhibits extremely low affinity for both GDP and GTP (K~d~ > 100 µM), effectively preventing nucleotide re-association.
  • Abrogation of GEF Function: By locking Rac in an empty state, EHT 1864 renders Rac insensitive to activation by guanine nucleotide exchange factors (GEFs) like Tiam1. In vitro experiments show complete inhibition of Tiam1-stimulated GTP loading onto Rac1 at pharmacologically relevant EHT 1864 concentrations [3] [6].

This inert state prevents the conformational changes necessary for Rac to engage downstream effectors such as p21-activated kinases (PAKs) and the Arp2/3 complex, thereby blocking Rac-dependent signaling cascades.

Table 2: Impact of EHT 1864 on Rac1 Nucleotide Dynamics

ParameterRac1 AloneRac1 + EHT 1864Functional Consequence
GDP Dissociation Rate (k~off~)Low>100-fold increaseNucleotide release accelerated
GTP Association (K~d~)~20 nM>100 µMNucleotide binding blocked
Tiam1 GEF ActivityActiveAbolishedActivation by upstream signals blocked
PAK1-PBD Binding (Active Rac)YesNoDownstream effector engagement prevented

Selectivity Profiling Across Rac Isoforms

EHT 1864 demonstrates potent but differential inhibition across the Rac subfamily. Binding affinity measurements using fluorescence anisotropy and isothermal titration calorimetry reveal nanomolar affinity for Rac1, Rac1b, and Rac2 (K~d~ = 40-60 nM), but significantly lower affinity for Rac3 (K~d~ = 230-250 nM) [1] [5] [7]. This ~5-fold difference is attributed to subtle structural variations within the switch regions and adjacent helices between Rac1 and Rac3. Crucially, EHT 1864 exhibits >250-fold selectivity for Rac GTPases over the closely related Rho GTPases Cdc42 and RhoA (K~d~ > 10 µM) [6] [7]. Functional cellular assays confirm this selectivity: EHT 1864 potently inhibits Rac1-dependent platelet-derived growth factor (PDGF)-induced lamellipodia formation but does not impair Cdc42-dependent filopodia formation or RhoA-dependent stress fiber formation at concentrations below 50 µM [2] [6]. The inhibition of the oncogenic splice variant Rac1b is particularly relevant in cancers like breast and colon cancer, where Rac1b overexpression drives transformation and invasion [1] [3].

Comparative Analysis with Other Rac Inhibitors

EHT 1864 represents a distinct class of Rac inhibitors compared to first-generation compounds like NSC23766:

  • Mechanism: NSC23766 functions as a competitive antagonist of Rac-GEF interaction, specifically targeting the binding site of Rac-GEFs like TrioN and Tiam1. It binds near the switch 1 and switch 2 regions, preventing GEF access and thus GTP loading. In contrast, EHT 1864 directly binds Rac and acts by inducing nucleotide displacement, creating an inert complex incapable of GEF activation or effector binding [3] [9].
  • Specificity: While both compounds show selectivity for Rac over Cdc42/RhoA, NSC23766 exhibits greater intra-Rac isoform selectivity, showing preference for Rac1 over Rac3. EHT 1864 inhibits Rac1, Rac1b, and Rac2 with near-equal potency, only showing reduced efficacy against Rac3 [1] [7].
  • Cellular Efficacy: EHT 1864 demonstrates superior cellular potency in blocking Rac-dependent processes like transformation and lamellipodia formation. This is likely due to its direct mechanism effectively eliminating all active GTP-bound Rac, whereas NSC23766 primarily prevents new activation, leaving pre-existing GTP-Rac functional [3] [6]. Furthermore, EHT 1864 effectively inhibits constitutively active Rac mutants (e.g., Rac1 G12V or Rac1 Q61L) and transformation driven by oncogenic GEFs (e.g., Tiam1) or Ras, which are often resistant to NSC23766 [3] [6] [10].

Table 3: Comparative Analysis of Rac Inhibitors

PropertyEHT 1864NSC23766
Primary MechanismDirect binding inducing nucleotide displacement; inert apo-complexCompetitive inhibition of specific Rac-GEF interactions (Trio, Tiam1)
Rac1 AffinityK~d~ = 40 nMIC~50~ ~50 µM (GEF inhibition)
Isoform SelectivityRac1 ≈ Rac1b ≈ Rac2 > Rac3Rac1 > Rac3
Blocks CA Rac Mutants?YesLimited/No
Blocks Tiam1/Ras Transformation?PotentlyWeakly/Moderately
Effect on Pre-bound GTP-RacInactivatesNo direct effect

Properties

CAS Number

754240-09-0

Product Name

EHT 1864

IUPAC Name

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride

Molecular Formula

C25H29Cl2F3N2O4S

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H

InChI Key

LSECOAJFCKFQJG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

EHT-1864; EHT1864; EHT 1864 HCl; EHT-1864 dihydrochloride.

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.